molecular formula C9H16O2 B1584614 2-Cycloheptylacetic acid CAS No. 4401-20-1

2-Cycloheptylacetic acid

Cat. No.: B1584614
CAS No.: 4401-20-1
M. Wt: 156.22 g/mol
InChI Key: DQNWKASPZFJVMJ-UHFFFAOYSA-N
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Description

2-Cycloheptylacetic acid is an organic compound with the molecular formula C9H16O2 It is characterized by a cycloheptyl ring attached to an acetic acid moiety

Scientific Research Applications

2-Cycloheptylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

2-Cycloheptylacetic acid is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335, and H411, indicating that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is toxic to aquatic life .

Mechanism of Action

Mode of Action

It is possible that 2-Cycloheptylacetic acid interacts with its targets in a manner similar to other carboxylic acids, potentially acting as a proton donor or acceptor, or participating in hydrogen bonding .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structure, it may participate in fatty acid metabolism or other metabolic pathways involving carboxylic acids .

Pharmacokinetics

As a carboxylic acid, it is likely to be absorbed in the stomach and upper intestine. Its distribution within the body, metabolism, and excretion would depend on its specific interactions with proteins and enzymes .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by environmental factors such as pH and temperature. As a carboxylic acid, its protonation state and therefore its reactivity can change with pH. Its stability may also be affected by exposure to light or heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cycloheptylacetic acid can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with malonic acid in the presence of sodium ethoxide, followed by decarboxylation to yield the desired product. Another method involves the alkylation of cycloheptane with bromoacetic acid under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 2-Cycloheptylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cycloheptanone.

    Reduction: Reduction of the carboxylic acid group can yield cycloheptyl alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cycloheptanone

    Reduction: Cycloheptyl alcohol

    Substitution: Various substituted cycloheptyl derivatives

Comparison with Similar Compounds

  • Cycloheptane carboxylic acid
  • Cycloheptanone
  • Cycloheptyl alcohol

Comparison: 2-Cycloheptylacetic acid is unique due to the presence of both a cycloheptyl ring and an acetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to cycloheptane carboxylic acid. Additionally, its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-cycloheptylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNWKASPZFJVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280877
Record name 2-cycloheptylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4401-20-1
Record name 2-Cycloheptylacetic acid
Source ChemIDplus
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Record name Cycloheptaneacetic acid
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Record name 2-cycloheptylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYCLOHEPTYLACETIC ACID
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Record name 2-Cycloheptylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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